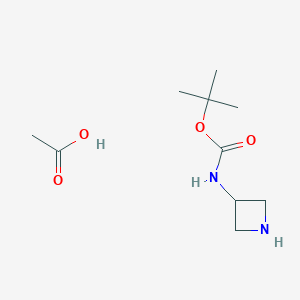
3-N-Boc-Aminoazetidine Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-Boc-Aminoazetidine Acetate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-N-Boc-Aminoazetidine Acetate can be synthesized through several methods. One common route involves the reaction of tert-butyl azetidin-3-ylcarbamate with acetic acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of tert-butyl azetidin-3-ylcarbamate acetate often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
Chemical Reactions Analysis
Types of Reactions
3-N-Boc-Aminoazetidine Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted azetidines. These products have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
3-N-Boc-Aminoazetidine Acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl azetidin-3-ylcarbamate acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl azetidin-3-ylcarbamate hydrochloride
- tert-Butyl 3-aminoazetidine-1-carboxylate
- Benzyl azetidin-3-ylcarbamate hydrochloride
- Azetidin-3-amine dihydrochloride
Uniqueness
3-N-Boc-Aminoazetidine Acetate is unique due to its specific structural features and reactivity. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the acetate group enhances the compound’s solubility and stability, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
acetic acid;tert-butyl N-(azetidin-3-yl)carbamate |
InChI |
InChI=1S/C8H16N2O2.C2H4O2/c1-8(2,3)12-7(11)10-6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3,(H,10,11);1H3,(H,3,4) |
InChI Key |
GLNYFUJTQCKSCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1CNC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
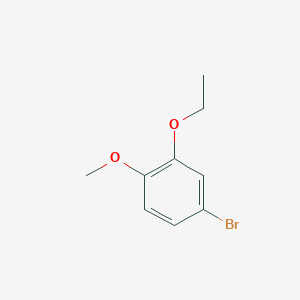
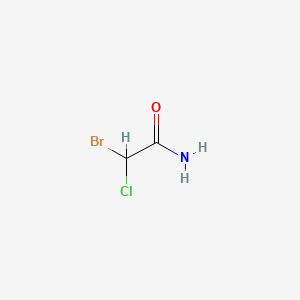
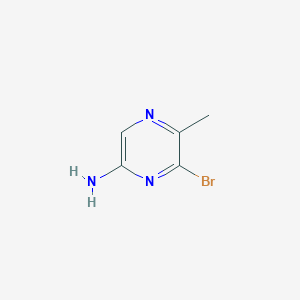
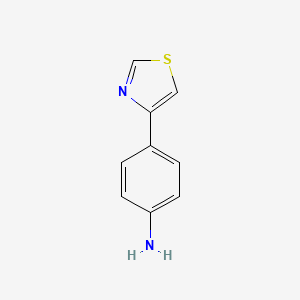
![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)
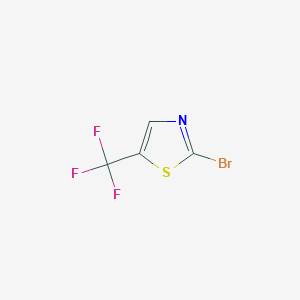

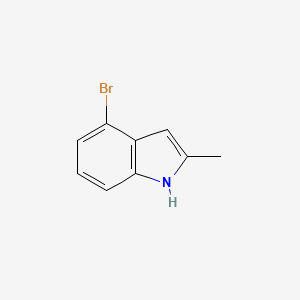

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)

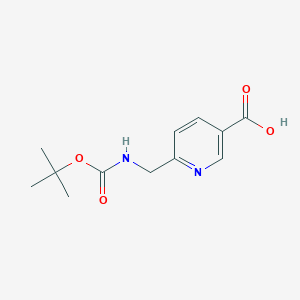
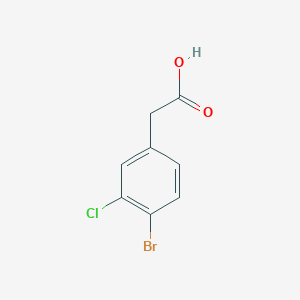
![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)
